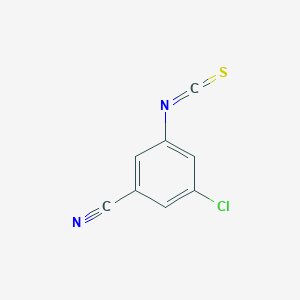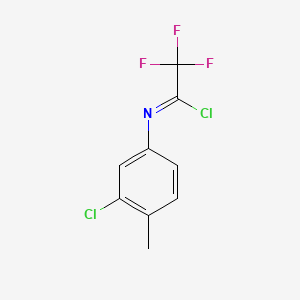
N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a 3-chloro-4-methylphenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-chloro-4-methylaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-chloro-4-methylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of imidoyl derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution and addition reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The hydrolysis of this compound results in the formation of 3-chloro-4-methylphenylamide and hydrochloric acid.
科学研究应用
N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophilic sites in target molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological macromolecules. This reactivity is exploited in various chemical and biological applications.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various applications.
属性
分子式 |
C9H6Cl2F3N |
|---|---|
分子量 |
256.05 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c1-5-2-3-6(4-7(5)10)15-8(11)9(12,13)14/h2-4H,1H3 |
InChI 键 |
SHSOTAXCDXWWIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=C(C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



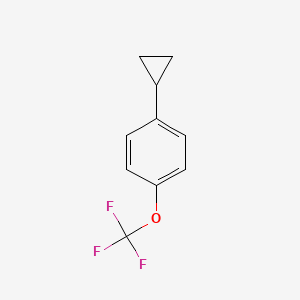
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
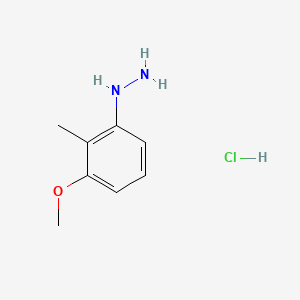
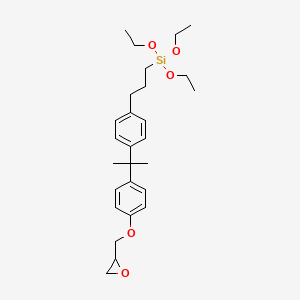

![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)
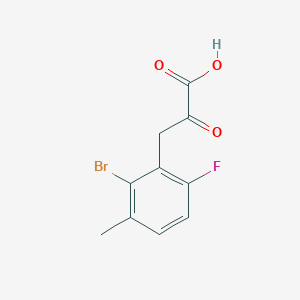

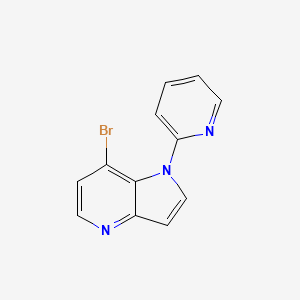
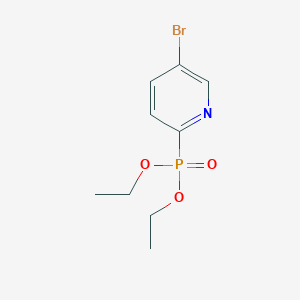
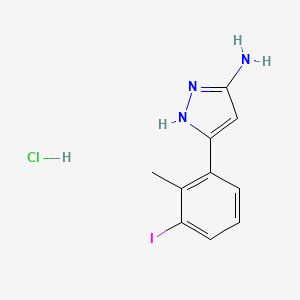
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)
